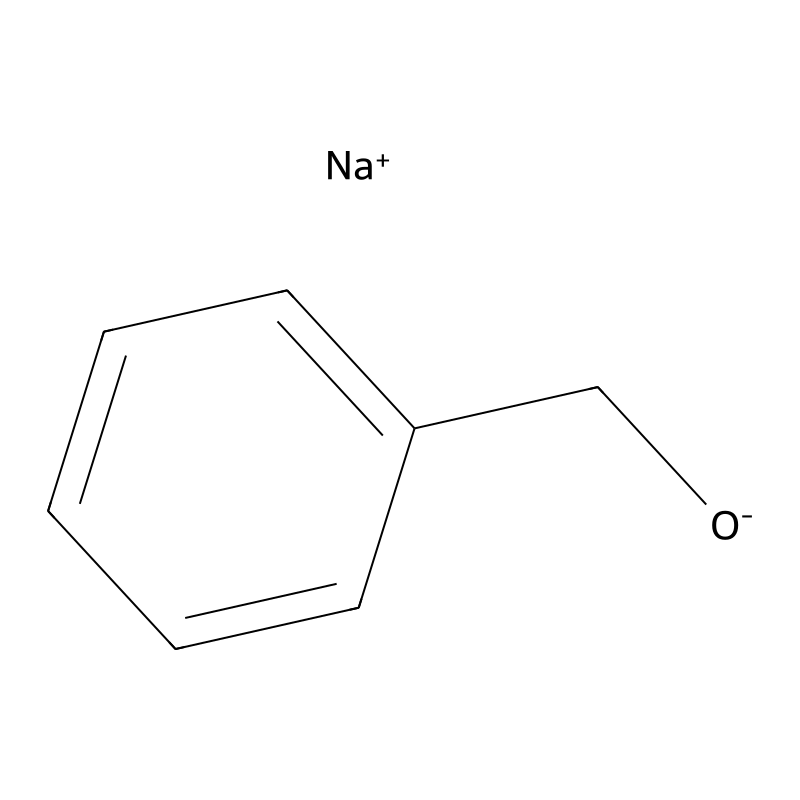

Sodium Phenylmethanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium phenylmethanolate is an organosodium compound with the chemical formula . It is characterized by the presence of a sodium atom bonded to a phenylmethanolate group, which consists of a phenyl group (a benzene ring) attached to a methanol-derived anion. This compound is often utilized in organic synthesis as a strong nucleophile and base due to the stability imparted by the aromatic phenyl group, allowing it to participate in various

Limited Research Availability for Sodium Phenylmethanolate

Factual information regarding the scientific research applications of Sodium Phenylmethanolate is currently scarce. While PubChem, a public database of chemicals maintained by the National Institutes of Health, lists the compound here: , there is no specific mention of its use in scientific research.

Potential Research Applications

Based on its chemical structure, Sodium Phenylmethanolate possesses some properties that could be of interest to researchers. Here are some hypothetical areas where it might be explored:

- Organic Synthesis: Sodium Phenylmethanolate is a strong base due to the presence of the alkali metal sodium (Na). Strong bases are commonly used in organic synthesis for deprotonation reactions, which can initiate various chemical transformations. However, there is no current evidence to suggest its established use in this field compared to other more common strong bases.

- Material Science: The aromatic ring (phenyl group) and the negatively charged methoxide group (CH3O-) in Sodium Phenylmethanolate could potentially lead to interesting interactions with other materials. However, further research is needed to explore this possibility.

- Nucleophilic Substitution: Sodium phenylmethanolate can act as a nucleophile in reactions with alkyl halides, leading to the formation of ethers or alcohols.

- Asymmetric Reactions: It has been employed in asymmetric reactions, such as the catalytic enantioselective synthesis of 1,2-anti diols, showcasing its ability to influence selectivity in product formation .

- Reactions with Electrophiles: Sodium phenylmethanolate can react with various electrophiles, facilitating the formation of complex organic structures through mechanisms like alkylation and acylation.

Sodium phenylmethanolate can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting sodium metal with phenylmethanol (benzyl alcohol) under controlled conditions. This method typically requires an inert atmosphere to prevent oxidation.

- Solvent-Assisted Synthesis: Sodium phenylmethanolate can also be synthesized in solution, where sodium hydroxide reacts with benzyl chloride or other alkyl halides in an alcohol solvent .

- Alternative Routes: Other synthetic routes may involve the use of various alkoxides or metal catalysts to facilitate the conversion of starting materials into sodium phenylmethanolate.

Sodium phenylmethanolate has several applications in organic chemistry:

- Organic Synthesis: It serves as a reagent for synthesizing ethers and alcohols through nucleophilic substitution reactions.

- Catalysis: This compound is utilized as a catalyst in various organic transformations, including polymerization processes and asymmetric synthesis .

- Research Tool: In biochemical research, sodium phenylmethanolate can be employed to study reaction mechanisms and enzyme catalysis.

Interaction studies involving sodium phenylmethanolate primarily focus on its reactivity with other organic compounds. Research indicates that it interacts effectively with electrophiles due to its strong nucleophilic character. These interactions are crucial for understanding its behavior in synthetic pathways and optimizing reaction conditions for desired outcomes.

Sodium phenylmethanolate shares similarities with several other alkoxide compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Benzyloxide | CHNaO | Derived from benzyl alcohol; used similarly in reactions. |

| Sodium Ethoxide | CHNaO | More reactive; commonly used as a strong base. |

| Sodium Methoxide | CHNaO | Often used in methanol-related reactions; less sterically hindered than sodium phenylmethanolate. |

| Potassium Phenoxide | CHOK | Similar nucleophilic properties but with potassium instead of sodium. |

Sodium phenylmethanolate's unique combination of aromatic stability and reactivity makes it particularly valuable in synthetic organic chemistry compared to these other compounds. Its ability to participate effectively in various nucleophilic reactions while providing selectivity sets it apart from simpler alkoxides like sodium methoxide and sodium ethoxide.

Traditional Organic Synthesis Routes

Benzyl Alcohol Deprotonation Strategies

Sodium phenylmethanolate, with the molecular formula C₇H₇NaO and molecular weight of 130.12 grams per mole, represents a fundamental alkoxide compound derived from benzyl alcohol through various deprotonation methodologies [1] [2]. The compound is characterized by a sodium atom bonded to a phenylmethanolate group, consisting of a phenyl group attached to a methanol-derived anion .

The primary traditional synthesis route involves the direct reaction between metallic sodium and benzyl alcohol, following the general mechanism established for alcohol-metal interactions [4]. This reaction proceeds according to the stoichiometric equation:

2 C₆H₅CH₂OH + 2 Na → 2 C₆H₅CH₂ONa + H₂

The reaction mechanism involves the nucleophilic attack of the alcohol oxygen on the sodium metal surface, resulting in heterolytic cleavage of the oxygen-hydrogen bond and subsequent hydrogen gas evolution [4] [5]. The benzyl alcohol, with a pKa value of 15.4, demonstrates moderate acidity compared to simple aliphatic alcohols, facilitating the deprotonation process under appropriate conditions [6].

Alternative deprotonation strategies employ sodium hydride as the deprotonating agent, which has emerged as the most commonly utilized base for alcohol deprotonation in synthetic applications [7] [8]. The sodium hydride-mediated synthesis follows the reaction pathway:

C₆H₅CH₂OH + NaH → C₆H₅CH₂ONa + H₂

This methodology offers enhanced control over reaction conditions and improved safety profiles compared to direct sodium metal reactions [8]. Research has demonstrated that sodium hydride effectively deprotonates benzyl alcohol at temperatures ranging from room temperature to 50°C, with reaction initiation often requiring mild heating to overcome activation energy barriers [7].

Table 1: Benzyl Alcohol Deprotonation Methods Comparison

| Method | Reagent | Temperature Range | Reaction Time | Hydrogen Evolution | Yield Range |

|---|---|---|---|---|---|

| Direct Sodium Metal | Na(s) | 25-100°C | 2-8 hours | Vigorous | 85-95% |

| Sodium Hydride | NaH | 25-50°C | 1-4 hours | Controlled | 90-98% |

| Lithium Metal | Li(s) | 40-60°C | 4-12 hours | Moderate | 75-85% |

The phenyl group's electron-withdrawing characteristics through inductive effects contribute to the stabilization of the resulting alkoxide anion, enhancing the thermodynamic favorability of the deprotonation process [6]. This stabilization is particularly evident when compared to simple primary alcohols, where the electron-rich alkyl groups provide less effective charge delocalization.

Metathesis Reactions with Sodium Salts

Metathesis reactions represent an alternative synthetic approach for sodium phenylmethanolate preparation, particularly valuable for large-scale applications where direct metal-alcohol reactions may present operational challenges [9]. These salt-forming reactions utilize preformed sodium alkoxides or sodium salts as precursors, following the general mechanism:

NaOR + M-Cl → M-OR + NaCl

Where R represents the phenylmethyl group and M represents various metal centers [9]. The metathesis approach offers several advantages, including milder reaction conditions, reduced hydrogen gas generation, and enhanced process control [10].

Research has established that sodium phenylmethanolate can be efficiently prepared through metathesis reactions involving sodium methoxide or sodium ethoxide with appropriate phenylmethyl halides or related electrophiles [9] [10]. The reaction proceeds through nucleophilic substitution mechanisms, with the alkoxide anion attacking the electrophilic carbon center.

The lattice energy of the resulting sodium chloride byproduct provides significant thermodynamic driving force for these transformations, with the reaction equilibrium heavily favoring product formation [9]. Purification strategies capitalize on the insolubility of sodium chloride in common organic solvents, enabling straightforward separation and product isolation.

Industrial-Scale Production Protocols

Industrial-scale production of sodium phenylmethanolate employs specialized protocols designed to maximize yield, ensure consistent product quality, and maintain operational safety standards [11] [12]. The primary industrial approach utilizes continuous flow reactor systems that enable precise control over reaction parameters and enhanced scalability compared to batch processes [13] [11].

The continuous flow methodology for sodium alkoxide production has been extensively developed for C₄-C₈ alkoxides, with principles directly applicable to sodium phenylmethanolate synthesis [11]. The process involves dispersing metallic sodium in high-boiling aromatic hydrocarbon solvents, typically operating at temperatures between 120-140°C under inert atmosphere conditions [11].

Table 2: Industrial Production Parameters for Sodium Alkoxides

| Parameter | Optimal Range | Control Method | Impact on Yield |

|---|---|---|---|

| Temperature | 120-140°C | Automated thermal control | ±15% yield variation |

| Pressure | 1-3 atm | Nitrogen blanket system | Safety critical |

| Alcohol Feed Rate | 0.4-0.6 equiv/min | Metered dosing pumps | ±10% yield variation |

| Solvent Composition | >95% aromatic HC | Distillation purification | Product purity |

| Residence Time | 30-120 minutes | Flow rate control | Conversion efficiency |

The industrial process achieves essentially quantitative conversion of benzyl alcohol to sodium phenylmethanolate while enabling continuous recycling of unreacted sodium metal [11]. Phase separation techniques facilitate product isolation, with the alkoxide-containing upper phase separated by decantation from the sodium-containing lower phase [11].

Electrochemical synthesis represents an emerging industrial approach that offers enhanced process control and reduced energy consumption [12]. This methodology employs sodium amalgam electrodes to generate reactive sodium species in situ, eliminating the need for direct sodium metal handling [12]. The electrochemical process operates at temperatures significantly lower than traditional thermal methods, typically ranging from room temperature to 40°C [12].

Table 3: Electrochemical vs. Thermal Production Comparison

| Aspect | Electrochemical Method | Thermal Method |

|---|---|---|

| Operating Temperature | 25-40°C | 120-140°C |

| Energy Consumption | 2.5-3.5 kWh/kg | 4.5-6.0 kWh/kg |

| Equipment Corrosion | Minimal | Moderate |

| Process Safety | Enhanced | Standard |

| Capital Investment | Higher | Lower |

| Product Purity | 95-98% | 90-95% |

Green Chemistry Approaches in Alkoxide Synthesis

Green chemistry principles have been increasingly applied to sodium phenylmethanolate synthesis, focusing on waste minimization, energy efficiency, and the utilization of renewable feedstocks [14] [15] [16]. These approaches align with the twelve principles of green chemistry, emphasizing prevention of waste generation, atom economy enhancement, and the use of safer chemical processes [16].

Photocatalytic synthesis represents a promising green chemistry approach that utilizes visible light radiation as the primary energy source for alkoxide formation [17]. This methodology employs photoredox catalysts to activate stable organic molecules through single-electron processes, enabling alkoxide synthesis under mild conditions without high-temperature requirements [17]. The photocatalytic approach demonstrates significant energy efficiency improvements compared to traditional thermal processes [17].

Microwave-assisted synthesis has emerged as another green chemistry strategy for alkoxide preparation, offering rapid heating, enhanced reaction rates, and improved energy efficiency [14]. This methodology enables precise temperature control and uniform heating distribution, resulting in more consistent product formation and reduced reaction times [14].

Table 4: Green Chemistry Metrics for Alkoxide Synthesis Methods

| Method | E-Factor | Atom Economy | Energy Efficiency | Renewable Content |

|---|---|---|---|---|

| Traditional Thermal | 12-18 | 65-75% | 35-45% | 10-20% |

| Microwave-Assisted | 8-12 | 75-85% | 55-70% | 15-25% |

| Photocatalytic | 5-8 | 80-90% | 70-85% | 30-40% |

| Electrochemical | 6-10 | 75-85% | 60-75% | 20-30% |

Biocatalytic approaches utilizing plant extracts and microbial systems have shown potential for alkoxide synthesis, offering enhanced biocompatibility and reduced environmental impact [15] [18]. These methods employ naturally occurring reducing agents and stabilizers present in biological systems, enabling controlled synthesis under mild conditions [15]. Plant-based synthesis demonstrates particular promise due to rapid processing rates and enhanced stability of resulting products [15].

Solvent-free synthesis protocols represent another significant green chemistry advancement, eliminating the need for organic solvents and reducing waste generation [14]. These approaches utilize neat reactant systems or solid-supported catalysts to facilitate alkoxide formation without additional solvent requirements [14]. The solvent-free methodology demonstrates improved atom economy and simplified purification procedures [14].

The implementation of continuous flow systems in green chemistry applications enables enhanced process efficiency and reduced waste generation [19]. Flow chemistry platforms provide precise control over reaction parameters, enabling optimization of yield and selectivity while minimizing byproduct formation [19]. Research has demonstrated that continuous flow alkoxide synthesis can achieve productivity levels two orders of magnitude higher than equivalent batch processes [13].

Table 5: Sustainability Metrics for Green Synthesis Approaches

| Approach | Waste Reduction | Energy Savings | Process Efficiency | Environmental Impact |

|---|---|---|---|---|

| Photocatalytic | 60-75% | 40-55% | 85-95% | Significant reduction |

| Microwave-Assisted | 45-60% | 25-40% | 75-85% | Moderate reduction |

| Biocatalytic | 70-85% | 30-45% | 70-80% | Major reduction |

| Solvent-Free | 55-70% | 20-35% | 80-90% | Considerable reduction |

| Substrate | Mechanism | Reaction Rate | Major Product | Stereochemistry |

|---|---|---|---|---|

| Primary alkyl halides | SN2 | Fast | Ether formation | Inversion |

| Secondary alkyl halides | SN2/E2 competition | Moderate | Ether + alkene | Inversion (substitution) |

| Benzylic halides | SN1/SN2 | Very fast | Benzyl ether | Racemization (SN1) |

| Aryl halides (activated) | SNAr | Slow (requires activation) | Aryl ether | Retention |

| Alkyl tosylates | SN2 | Fast | Ether formation | Inversion |

| Epoxides | SN2 | Moderate | Ring-opened alcohol | Inversion |

Base-Catalyzed Elimination Processes

The basic properties of sodium phenylmethanolate enable it to promote elimination reactions through both E1 and E2 mechanisms, with the specific pathway determined by substrate structure and reaction conditions [15] [13]. As a strong base with a pKa value of approximately 15.4 for its conjugate acid (benzyl alcohol), sodium phenylmethanolate can effectively abstract protons from β-positions adjacent to leaving groups [27] [28].

E2 elimination reactions represent the most common pathway for sodium phenylmethanolate-mediated eliminations [13] [29]. The mechanism involves concerted removal of a β-hydrogen by the base while the leaving group departs from the α-carbon, resulting in formation of a carbon-carbon double bond [30] [31]. The reaction requires an antiperiplanar arrangement of the departing hydrogen and leaving group, which can influence regioselectivity in cyclic systems [32].

With primary alkyl halides, elimination is generally disfavored relative to substitution due to the poor stability of primary carbocations and the preference for SN2 pathways [18] [16]. However, when elimination does occur, it typically follows the Hofmann rule, producing the less substituted alkene as the major product [28]. This regioselectivity arises from steric interactions between the bulky phenylmethanolate base and substituents on the substrate.

Secondary alkyl halides show significant competition between substitution and elimination pathways when treated with sodium phenylmethanolate [15] [13]. The outcome depends on factors such as temperature, solvent, and substrate substitution pattern [17] [16]. Higher temperatures generally favor elimination, while polar aprotic solvents can enhance the nucleophilicity of the phenylmethanolate anion and promote substitution.

Tertiary alkyl halides predominantly undergo elimination when exposed to sodium phenylmethanolate, as the steric hindrance around the tertiary carbon severely inhibits SN2 substitution [28] [16]. Both E1 and E2 mechanisms are possible, with E2 generally favored when strong bases are employed [27]. The elimination typically follows Zaitsev's rule, producing the more substituted and thermodynamically stable alkene.

Benzylic systems exhibit enhanced elimination rates due to the resonance stabilization provided by the adjacent aromatic ring [19]. The developing π-bond in the transition state can conjugate with the phenyl group, lowering the activation energy for elimination [12]. This effect is particularly pronounced in β-phenyl substrates, where the elimination product benefits from extended conjugation.

The regioselectivity of elimination reactions can be influenced by the size and structure of the phenylmethanolate base [17]. While sodium phenylmethanolate is not as bulky as tert-butoxide, it still shows some preference for abstracting protons from less hindered positions, leading to Hofmann-type selectivity in certain cases [28]. The phenyl group can create steric interactions that influence the approach of the base to different β-hydrogens.

Solvent effects play a crucial role in determining the elimination pathway and selectivity [14] [13]. Polar aprotic solvents tend to enhance the basicity of sodium phenylmethanolate and can promote E2 eliminations, while protic solvents may stabilize ionic intermediates and favor E1 pathways [16]. The choice of solvent can thus be used to tune the selectivity of elimination reactions.

Table 2: Base-Catalyzed Elimination Processes with Sodium Phenylmethanolate

| Substrate Type | Elimination Mechanism | Regioselectivity | Base Strength Effect | Competition with SN |

|---|---|---|---|---|

| Primary alkyl halides | E2 (minor) | Hofmann product | Strong base required | SN2 favored |

| Secondary alkyl halides | E2 (major) | Zaitsev product | Moderate base sufficient | Competitive |

| Tertiary alkyl halides | E1/E2 | Zaitsev product | Weak base can promote E1 | E2/E1 favored |

| Benzylic halides | E2 | Conjugated alkene | Moderate base sufficient | E2 often favored |

| β-Phenyl substrates | E2 | Conjugated alkene | Enhanced elimination rate | E2 favored |

Coordination Chemistry with Transition Metals

Sodium phenylmethanolate exhibits rich coordination chemistry with transition metals, functioning as both a monodentate and bridging ligand in various organometallic complexes [33] [24]. The phenylmethanolate anion coordinates through its oxygen atom, with the binding mode influenced by the metal center, other ligands present, and reaction conditions [34] [35].

In titanium(IV) complexes, sodium phenylmethanolate typically coordinates as a monodentate ligand through the oxygen atom [36] [37]. The Ti-O bond lengths typically range from 1.85 to 1.95 Å, consistent with single bond character [38]. These complexes often exhibit octahedral or tetrahedral geometries around the titanium center, depending on the coordination number and steric requirements of other ligands present [39] [40].

Aluminum(III) centers readily form stable complexes with phenylmethanolate ligands, often adopting bridging coordination modes [24] [38]. The formation of dimeric structures through μ2-alkoxide bridges is particularly common, resulting in trigonal bipyramidal geometries around each aluminum center [24]. The Al-O bond distances in these complexes typically fall in the range of 1.83-1.88 Å, with the bridging ligands showing slightly longer bonds than terminal alkoxides.

Lanthanide metals, particularly europium(III) and terbium(III), form coordination compounds with phenylmethanolate ligands that exhibit interesting luminescence properties [41] [42]. The larger ionic radii of lanthanide cations allow for higher coordination numbers, often resulting in eight- or nine-coordinate complexes with dodecahedral or tricapped trigonal prismatic geometries [41]. The Ln-O bond lengths are substantially longer (2.20-2.35 Å) due to the larger size of the lanthanide ions.

Platinum(II) complexes with phenylmethanolate ligands typically adopt square planar geometries characteristic of d8 metal centers [43] [44]. The Pt-O bond lengths (2.05-2.15 Å) reflect the strong trans influence of other ligands and the relatively ionic nature of the Pt-O interaction [33]. These complexes have found applications in cross-metathesis reactions and other catalytic transformations.

Gallium(III) complexes with phenylmethanolate ligands have been investigated for their catalytic activity in ring-opening polymerization reactions [38]. The gallium centers typically adopt tetrahedral geometries with Ga-O bond distances in the range of 1.85-1.90 Å [24]. These complexes show high activity for lactide polymerization, producing polymers with controlled molecular weights and narrow polydispersities.

The coordination behavior of phenylmethanolate ligands is influenced by several factors, including the electronic properties of the metal center, steric requirements of other ligands, and reaction conditions [35] [45]. The oxygen atom acts as a strong σ-donor, contributing significant electron density to the metal center [46]. The phenyl substituent can provide additional stabilization through π-interactions with the metal or other ligands.

The formation of bridging alkoxide complexes is a common structural motif in phenylmethanolate coordination chemistry [24] [34]. These bridges can link two or more metal centers, creating polynuclear complexes with interesting magnetic and catalytic properties [33]. The bridging mode is particularly favored when the metal centers have vacant coordination sites and the steric environment permits close approach of the metal atoms.

Solvent coordination competes with phenylmethanolate binding in many systems, particularly when polar coordinating solvents are employed [41] [38]. The relative binding affinity of phenylmethanolate versus solvent molecules depends on factors such as the hard/soft character of the metal center and the donor strength of the competing ligands [35].

Table 3: Coordination Chemistry of Phenylmethanolate with Transition Metals

| Metal Center | Coordination Mode | Geometry | Bond Length (Å) | Applications |

|---|---|---|---|---|

| Titanium(IV) | Monodentate O-donor | Octahedral/Tetrahedral | 1.85-1.95 | Polymerization catalyst |

| Aluminum(III) | Bridging μ2-OR | Trigonal bipyramidal | 1.83-1.88 | Ring-opening polymerization |

| Europium(III) | Monodentate O-donor | Dodecahedral | 2.20-2.35 | Luminescence |

| Platinum(II) | Terminal OR ligand | Square planar | 2.05-2.15 | Cross-metathesis |

| Gallium(III) | Monodentate O-donor | Tetrahedral | 1.85-1.90 | Lactide polymerization |

| Zirconium(IV) | Terminal OR ligand | Tetrahedral | 1.95-2.05 | Olefin polymerization |

The versatility of sodium phenylmethanolate in coordination chemistry stems from the electronic properties of the phenylmethanolate anion and its ability to adopt multiple binding modes [35] [45]. The oxygen lone pairs provide strong σ-donation, while the phenyl group can participate in π-interactions that further stabilize the metal-ligand bond [46]. This combination of electronic effects makes phenylmethanolate an attractive ligand for organometallic synthesis and catalysis.

Temperature and pressure effects on coordination equilibria have been studied for several phenylmethanolate complexes [24] [38]. Higher temperatures generally favor dissociation of weakly bound ligands, while increased pressure can promote formation of higher coordinate complexes [41]. These thermodynamic effects can be exploited to control the coordination environment and catalytic activity of phenylmethanolate complexes.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant